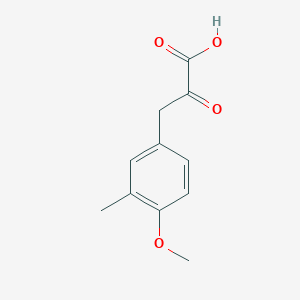
3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a methoxy group, a methyl group, and a ketone functional group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the Claisen-Schmidt condensation, followed by oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
生物活性
3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid, a compound with the molecular formula C11H12O4, is notable for its unique structural features, including a ketone functional group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme probe and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features both methoxy and methyl substituents on the aromatic ring, which significantly influence its chemical behavior and biological interactions. The presence of these groups enhances the compound's electron density and steric properties, making it a valuable candidate for further research in organic synthesis and medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| Functional Groups | Ketone, Carboxylic Acid |
Research indicates that this compound may interact with specific enzymes and receptors within biological systems. Its ester group can undergo hydrolysis to release the active carboxylic acid form, which is crucial for understanding its biological activity. This interaction has implications for drug design, particularly in developing compounds targeting metabolic pathways.
Biological Activities
- Enzyme Inhibition : The compound has been studied for its potential to act as an enzyme probe, particularly in hydrolysis reactions. Such mechanisms are essential in pharmacological contexts where enzyme modulation can lead to therapeutic effects.
- Therapeutic Applications : Preliminary findings suggest that the compound may have applications in treating various conditions by modulating specific biological pathways. Its binding affinity with biological targets indicates potential use in drug development.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound, providing insights into its pharmacological potential:
- Study on mGlu5 Receptor Modulators : A study characterized negative allosteric modulators (NAMs) of the mGlu5 receptor, which is implicated in neurological disorders. Although not directly related to this compound, the findings underscore the importance of structural modifications in enhancing receptor interactions .
- Structure-Activity Relationship Studies : Research on related compounds has demonstrated how modifications can influence biological activity. For instance, compounds with similar scaffolds have shown varying degrees of efficacy against metabolic syndrome . This highlights the potential of this compound as a lead compound for further exploration.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
3-(4-methoxy-3-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChIキー |
OONPOUXUTRIJMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(=O)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















